molecular formula C9H10N2OS B13262077 (2E)-3-Ethoxy-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

(2E)-3-Ethoxy-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B13262077
M. Wt: 194.26 g/mol
InChI Key: XJOBICKWCHNBSN-VMPITWQZSA-N
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Description

(2E)-3-Ethoxy-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile is an organic compound that belongs to the class of nitriles It features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-Ethoxy-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-2-thiazolylamine with ethyl cyanoacetate under basic conditions to form the intermediate ethyl 2-(4-methyl-1,3-thiazol-2-yl)acrylate. This intermediate is then subjected to a Knoevenagel condensation with ethyl cyanoacetate in the presence of a base such as piperidine to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-Ethoxy-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or sulfoxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxidation can yield sulfoxides or sulfones.

    Reduction: Reduction can produce primary amines.

    Substitution: Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

(2E)-3-Ethoxy-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2E)-3-Ethoxy-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The nitrile group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-Ethoxy-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile: can be compared with other thiazole-containing compounds such as:

Uniqueness

The unique combination of the ethoxy group and the nitrile group in this compound provides distinct reactivity and binding properties compared to other thiazole derivatives. This makes it a valuable compound for specific applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C9H10N2OS

Molecular Weight

194.26 g/mol

IUPAC Name

(E)-3-ethoxy-2-(4-methyl-1,3-thiazol-2-yl)prop-2-enenitrile

InChI

InChI=1S/C9H10N2OS/c1-3-12-5-8(4-10)9-11-7(2)6-13-9/h5-6H,3H2,1-2H3/b8-5+

InChI Key

XJOBICKWCHNBSN-VMPITWQZSA-N

Isomeric SMILES

CCO/C=C(\C#N)/C1=NC(=CS1)C

Canonical SMILES

CCOC=C(C#N)C1=NC(=CS1)C

Origin of Product

United States

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